Baytan Universal
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Overview
Description
Baytan Universal is a versatile seed treatment fungicide primarily used in agriculture to protect cereal crops such as wheat, barley, and oats from various fungal diseases. The active ingredients in this compound are triadimenol and triflumuron, which belong to the triazole and benzoylurea chemical groups, respectively . This compound is known for its systemic properties, providing both smuticide activity and early-season foliar protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triadimenol, one of the active ingredients in Baytan Universal, involves the reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-1-butanone with 1,2,4-triazole in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Triflumuron, the other active ingredient, is synthesized by reacting 4-chlorophenyl isocyanate with 2,6-difluorobenzamide in the presence of a catalyst. The reaction is conducted in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of its active ingredients followed by formulation into a flowable concentrate for seed treatment. The formulation process includes mixing the active ingredients with appropriate solvents, surfactants, and stabilizers to ensure uniform distribution and stability of the product .
Chemical Reactions Analysis
Types of Reactions
Baytan Universal undergoes various chemical reactions, including:
Oxidation: Triadimenol can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The nitro group in triflumuron can be reduced to an amine group under specific conditions.
Substitution: Both active ingredients can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives of triadimenol.
Reduction: Amino derivatives of triflumuron.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Baytan Universal has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of triazole and benzoylurea derivatives.
Mechanism of Action
Baytan Universal exerts its effects through the inhibition of sterol biosynthesis in fungal cells. Triadimenol inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to impaired cell membrane integrity and ultimately the death of the fungal cells .
Triflumuron, on the other hand, inhibits chitin synthesis in fungal cell walls by targeting the enzyme chitin synthase. This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Vitavax-PCNB: A combination of systemic and contact fungicides used for seed treatment.
Apron: A systemic fungicide providing protection against Pythium species.
Baytan 30: Another formulation of triadimenol used for seed treatment.
Uniqueness
Baytan Universal stands out due to its dual active ingredients, triadimenol and triflumuron, which provide comprehensive protection against a wide range of fungal diseases. Its systemic properties ensure long-lasting protection, making it a reliable choice for farmers .
Properties
CAS No. |
74725-94-3 |
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Molecular Formula |
C37H38ClN9O3 |
Molecular Weight |
692.2 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol;2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole;2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H18ClN3O2.C12H12N4.C11H8N2O/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12;1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h4-9,12-13,19H,1-3H3;3-7H,1-2H3,(H,13,14);1-7H,(H,12,13) |
InChI Key |
CMAMRCUPRGELDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C.CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O.C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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